2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a synthetic compound that has shown promising results in scientific research. It belongs to the pyrazolopyrimidine class of compounds and has been studied for its potential use in treating various diseases.
Mechanism of Action
2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one works by inhibiting specific enzymes and proteins that are involved in disease progression. It has been shown to have a selective and potent inhibitory effect on these targets, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce cell death, and reduce inflammation. It has also been shown to have a neuroprotective effect and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its selectivity and potency. It has a specific target and can inhibit it with a high degree of selectivity. However, one limitation of using 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its solubility. It is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one research. One area of interest is its potential use in cancer therapy. 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown promising results in preclinical studies for various types of cancer, and further research is needed to evaluate its efficacy in clinical trials. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown a neuroprotective effect and could be further evaluated for its therapeutic potential in these diseases. Overall, 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final compound. The yield of 2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies and is being further evaluated for its therapeutic potential.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-12-19(25)24-21(22-14)20(16-6-4-3-5-7-16)18(23-24)13-15-8-10-17(26-2)11-9-15/h3-12,23H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZLIRKKITWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
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